molecular formula C14H6Cl3NO2S B2542688 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid CAS No. 897558-65-5

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid

Cat. No.: B2542688
CAS No.: 897558-65-5
M. Wt: 358.62
InChI Key: NVIKFYILZKIJEJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid, also known as DCCTQ, is a quinolone derivative. It has a molecular formula of C14H6Cl3NO2S and a molecular weight of 358.62 . The CAS number for this compound is 897558-65-5 .


Molecular Structure Analysis

The molecular structure of DCCTQ consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted with chlorine atoms at the 6th and 8th positions. Additionally, a 5-chlorothiophen-2-yl group is attached at the 2nd position, and a carboxylic acid group is attached at the 4th position .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of novel methylenedioxy-bearing quinoline derivatives, emphasizing the facile and inexpensive methods used to obtain these compounds, which might share structural similarities with the specified chemical. The targeted compounds were obtained in good yields and their structures were established based on spectral data and elemental analyses (Gao et al., 2011).

Antimalarial Activity

  • Research into thieno[3,4-c]quinoline derivatives, which are structurally related, highlighted their synthesis and testing for in vitro antimalarial activity. Some compounds showed high activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains, indicating potential therapeutic applications (Görlitzer et al., 2006).

Photophysical Properties

  • A study focused on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, synthesized for their unique photophysical properties. The research provided insights into the compounds' thermal stability and emission properties dependent on solvent polarity, relevant for applications in fluorescence imaging and sensing (Padalkar & Sekar, 2014).

Antibacterial Activity

  • Microwave-induced synthesis of thieno[2,3-b]quinoline derivatives, including carboxylic acids and alkyl esters, was explored for their antibacterial activity. These compounds' characterization and efficacy against bacterial strains underline the significance of quinoline derivatives in developing new antimicrobials (Raghavendra et al., 2006).

Metal Ion Interactions

  • The preparation and properties of chelating ion exchangers with quinaldic acids as complexing groups were investigated to understand the influence of the structure of coordinating ligands on complexing properties. This study is relevant for applications in metal ion extraction and purification processes (Moberg et al., 1990).

Properties

IUPAC Name

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2S/c15-6-3-7-8(14(19)20)5-10(11-1-2-12(17)21-11)18-13(7)9(16)4-6/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIKFYILZKIJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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